molecular formula C10H10O2 B6253817 2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde CAS No. 1509521-67-8

2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde

Cat. No.: B6253817
CAS No.: 1509521-67-8
M. Wt: 162.18 g/mol
InChI Key: AZNSOIPQHUZYJL-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of a methyl group at the 2-position, a dihydro structure at the 2,3-positions, and an aldehyde group at the 6-position.

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with their targets in a variety of ways . For instance, they may inhibit or activate enzymes, bind to receptors to modulate their activity, or interfere with the function of other cellular proteins. The specific mode of action would depend on the particular target and the context within the cell.

Biochemical Pathways

For example, they have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect pathways related to cell proliferation, bacterial growth, oxidative stress, and viral replication.

Result of Action

Given the biological activities associated with benzofuran derivatives, it is plausible that the compound could have effects such as inhibiting cell proliferation (in the case of anti-tumor activity), killing or inhibiting the growth of bacteria (antibacterial activity), protecting cells from oxidative damage (anti-oxidative activity), or inhibiting viral replication (anti-viral activity) .

Biochemical Analysis

Biochemical Properties

2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit Src kinase activity, which is essential for various cellular processes . The compound’s interaction with enzymes often involves binding to the active site, leading to inhibition or activation of the enzyme’s function. These interactions are critical for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the human ovarian cancer cell line A2780, indicating its potential as an anticancer agent . Additionally, it can alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to inhibit Src kinase, for instance, highlights its potential in regulating signaling pathways that are crucial for cell growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For instance, studies have shown that the compound can inhibit tumor growth at specific dosages, but excessive amounts can cause damage to healthy tissues . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and the levels of metabolites, influencing the compound’s overall activity and effectiveness . The compound’s metabolism is a key factor in its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues can impact its activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall effectiveness in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the enantioselective reduction of homobenzylic ketones using chiral spiroborate ester catalysts. This method is advantageous due to its high enantioselectivity and mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the development of greener synthetic methods, such as microwave-assisted synthesis, can reduce the environmental impact of the production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the 4- and 5-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

Scientific Research Applications

2-Methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential biological activities, including anticancer, antibacterial, and antiviral properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aldehyde group at the 6-position allows for unique reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

1509521-67-8

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde

InChI

InChI=1S/C10H10O2/c1-7-4-9-3-2-8(6-11)5-10(9)12-7/h2-3,5-7H,4H2,1H3

InChI Key

AZNSOIPQHUZYJL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=C(C=C2)C=O

Purity

95

Origin of Product

United States

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